Halogen-Substitution Differentiation: 4-Chloro-2-fluoro vs. 4-Chloro-Only Benzoylamino Analogs in the 1-Methyl-1H-pyrrole-2-carboxylic Acid Series
The target compound (CAS 478803-85-9) bears a 4-chloro-2-fluoro substitution on the benzoyl ring, whereas its closest commercial analog, 4-(4-chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 478804-04-5), carries only a single 4-chloro substituent . In the context of pyrrole carboxamide ERK5 inhibitors, SAR studies have demonstrated that introducing a fluorine atom at the 2-position of the benzoyl ring contributes to enhanced kinase binding through orthogonal interactions and modulates lipophilicity (cLogP), which directly affects membrane permeability and efflux ratios [1]. Specifically, the 4-chloro-2-fluoro substitution pattern maps onto the pharmacophore region where the 2-fluoro substituent occupies a small lipophilic pocket in the ERK5 active site, while the 4-chloro substituent extends toward solvent, providing a balanced polarity profile distinct from the 4-chloro-only or unsubstituted benzoyl derivatives [2].
| Evidence Dimension | Benzoyl ring halogenation pattern and predicted impact on kinase binding and physicochemical properties |
|---|---|
| Target Compound Data | 4-Chloro-2-fluoro substitution on benzoylamino ring (CAS 478803-85-9; MW 296.68; C₁₃H₁₀ClFN₂O₃; SMILES: CN1C=C(NC(=O)C2=C(F)C=C(Cl)C=C2)C=C1C(O)=O) |
| Comparator Or Baseline | 4-Chloro-only substitution (CAS 478804-04-5; MW 278.69; C₁₃H₁₁ClN₂O₃; ΔMW = +18.0 Da for target) |
| Quantified Difference | Inclusion of 2-fluoro substituent (ΔMW +18.0 Da vs. 4-chloro analog); literature SAR for analogous pyrrole carboxamide ERK5 inhibitors shows >10-fold potency variation with 2- vs. 4-position halogen changes on the benzoyl ring [1] |
| Conditions | Comparative structural analysis; no direct head-to-head biochemical assay data identified for this exact compound pair in publicly available literature |
Why This Matters
The 2-fluoro substituent is a documented potency and selectivity determinant in the pyrrole carboxamide ERK5 inhibitor series; substituting the 4-chloro-only analog without experimental re-validation risks loss of target engagement or altered ADME properties.
- [1] Miller DC, Reuillon T, Molyneux L, et al. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry, 2022, 65(9), 6513–6540. DOI: 10.1021/acs.jmedchem.1c01956. View Source
- [2] Bawn RH, et al. Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. European Journal of Medicinal Chemistry, 2019, 178, 530–543. View Source
